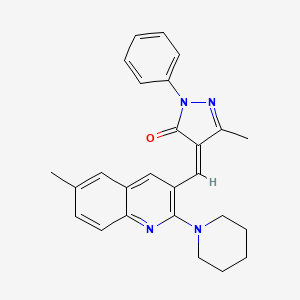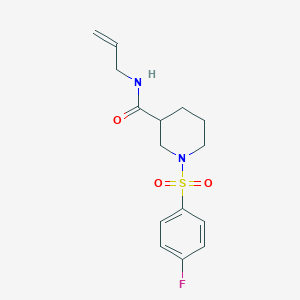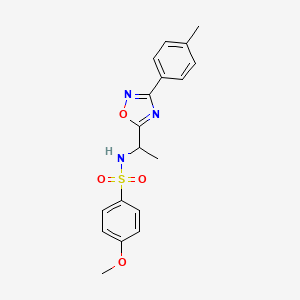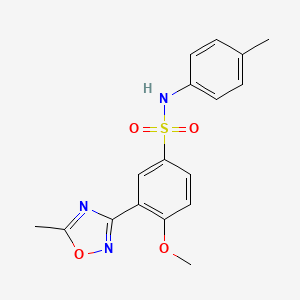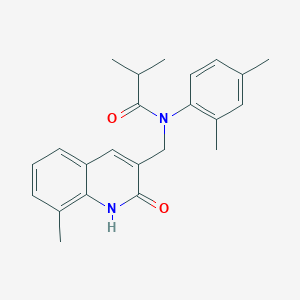
N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide, also known as DMQX, is a synthetic compound that has been extensively studied in the field of neuroscience. DMQX is a potent antagonist of the AMPA receptor, a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Mechanism of Action
N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide acts as a non-competitive antagonist of the AMPA receptor, which means it binds to a different site on the receptor than the glutamate binding site. By binding to the receptor, this compound prevents the activation of the receptor by glutamate, which results in the inhibition of excitatory synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters such as glutamate, dopamine, and serotonin, which are involved in various physiological and pathological conditions. This compound has also been shown to reduce the expression of various inflammatory cytokines and chemokines, which are involved in the pathogenesis of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which makes it an ideal tool for studying the role of the AMPA receptor in various physiological and pathological conditions. However, this compound has some limitations as well. It is a synthetic compound that may have some off-target effects, which may limit its use in certain experiments.
Future Directions
There are several future directions for N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide research. One area of research is to study the role of this compound in drug addiction and other psychiatric disorders. Another area of research is to develop more potent and selective AMPA receptor antagonists that can be used as therapeutic agents for various neurodegenerative diseases. Finally, more research is needed to understand the off-target effects of this compound and develop strategies to minimize them.
Synthesis Methods
N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 2-hydroxy-8-methylquinoline with 2,4-dimethylphenylisocyanate in the presence of isobutyric acid. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide has been extensively used in scientific research to study the role of the AMPA receptor in various physiological and pathological conditions. It has been shown to be effective in blocking the AMPA receptor-mediated excitotoxicity, which is associated with various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. This compound has also been used to study the role of the AMPA receptor in drug addiction, depression, and anxiety disorders.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-14(2)23(27)25(20-10-9-15(3)11-17(20)5)13-19-12-18-8-6-7-16(4)21(18)24-22(19)26/h6-12,14H,13H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQKDZYMGGBGME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


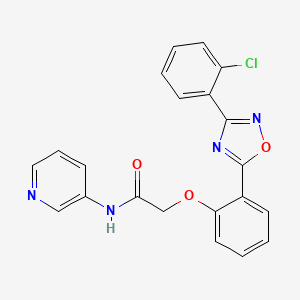

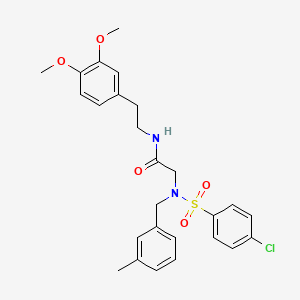
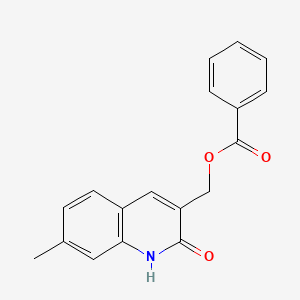

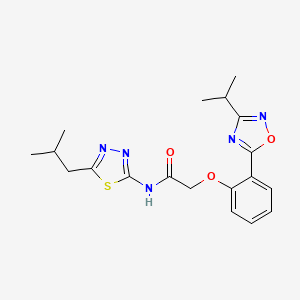
![3-[4-(Dimethylsulfamoyl)phenyl]propanamide](/img/structure/B7702357.png)

